Tianeptine hemisulfate monohydrate

Hygroscopicity Physical Stability Solid-State Chemistry

Procurement teams and researchers: Transition to Tianeptine hemisulfate monohydrate (CAS 1224690-84-9) to solve the instability issues of the sodium salt. This non-hygroscopic, crystalline form ensures lot-to-lot reproducibility and eliminates degradation during storage. Its distinct pharmacokinetic profile—55% lower plasma concentration and slower absorption—is ideal for developing extended-release formulations and achieving stable target engagement in chronic in vivo models. For in vitro studies, its high solubility in DMF (>50 mg/mL) allows for precise, stable dosing. Secure a reliable reference standard that maintains integrity over extended periods, reducing re-qualification costs.

Molecular Formula C42H56Cl2N4O14S3
Molecular Weight 1008.0 g/mol
CAS No. 1224690-84-9
Cat. No. B8818399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTianeptine hemisulfate monohydrate
CAS1224690-84-9
Molecular FormulaC42H56Cl2N4O14S3
Molecular Weight1008.0 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O.CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O.O.O.OS(=O)(=O)O
InChIInChI=1S/2C21H25ClN2O4S.H2O4S.2H2O/c2*1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28;1-5(2,3)4;;/h2*5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26);(H2,1,2,3,4);2*1H2
InChIKeyKVVMXNNJBVTOSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding Tianeptine Hemisulfate Monohydrate (CAS 1224690-84-9): A Superior Salt Form for Enhanced Stability and Research Applications


Tianeptine hemisulfate monohydrate (CAS 1224690-84-9) is a sulfate salt of the atypical tricyclic antidepressant tianeptine. It is structurally characterized by a molecular formula of C42H56Cl2N4O14S3 and a molecular weight of 1008.01 g/mol . This hemisulfate monohydrate form was developed to overcome significant physicochemical limitations of the previously marketed tianeptine sodium salt (e.g., Stablon®), specifically addressing issues of high hygroscopicity, poor photostability, and chemical instability in ambient conditions [1]. The compound is primarily utilized in preclinical research, particularly in studies focusing on major depressive disorder (MDD), anxiety, and irritable bowel syndrome (IBS) , owing to its unique multi-modal mechanism of action, which includes modulation of glutamatergic neurotransmission, mu-opioid receptor (MOR) agonism, and restoration of stress-induced neural plasticity .

Why Tianeptine Hemisulfate Monohydrate Cannot Be Substituted with the Sodium Salt in Critical Research and Formulation Workflows


The simple interchange of tianeptine salts—specifically substituting tianeptine hemisulfate monohydrate with the more common tianeptine sodium—is a high-risk practice in scientific and industrial settings. This is due to fundamental and quantifiable differences in their physicochemical and pharmacokinetic profiles. Tianeptine sodium is notoriously unstable; it is highly hygroscopic, rapidly degrading upon exposure to atmospheric moisture and light [1]. In stark contrast, tianeptine hemisulfate monohydrate is a non-hygroscopic, crystalline solid with significantly improved chemical stability [2]. Furthermore, their in vivo behavior differs markedly: a study found that the sulfate salt exhibits approximately 55% lower plasma concentrations compared to the sodium salt, resulting in a slower, more extended absorption profile [3]. Such a pronounced difference in exposure directly invalidates any dose-equivalence assumption and can lead to significant experimental variability or formulation failure. The specific and validated material properties of the hemisulfate monohydrate form must be carefully controlled to ensure experimental reproducibility, accurate dosing in preclinical models, and the successful development of stable, controlled-release formulations.

Quantifiable Differentiation: A Comparative Evidence Guide for Tianeptine Hemisulfate Monohydrate (CAS 1224690-84-9)


Non-Hygroscopic Behavior vs. Highly Hygroscopic Tianeptine Sodium

The patent literature explicitly defines tianeptine hemisulfate monohydrate as a novel salt form with improved properties, specifically citing its non-hygroscopic nature in contrast to the highly unstable tianeptine sodium salt, which rapidly degrades in ambient moisture and light. This represents a fundamental improvement in physical stability, a key factor in pharmaceutical processing, handling, and long-term storage [1].

Hygroscopicity Physical Stability Solid-State Chemistry

~55% Lower Systemic Exposure Enables Extended Release Profiles Compared to Tianeptine Sodium

In vivo pharmacokinetic analysis reveals that tianeptine sulfate (hemisulfate monohydrate) produces approximately 55% lower plasma concentrations of tianeptine compared to the sodium salt when administered orally [1]. This is accompanied by a delayed Tmax, indicating slower absorption. The sulfate salt's reduced and extended absorption profile provides a rationale for its use in developing controlled-release formulations, which could potentially reduce dosing frequency from the three times daily regimen required for tianeptine sodium [2].

Pharmacokinetics Bioavailability Controlled Release

Reduced Water Solubility Compared to Tianeptine Sodium

A clear and consequential difference in solubility profiles exists between the two salt forms. Tianeptine sodium powder is reported to be freely soluble in water [1]. Conversely, tianeptine hemisulfate monohydrate is described as being insoluble in water but soluble in other solvents such as dimethylformamide (DMF), where its solubility exceeds 50 mg/mL [2]. This property is a primary driver of the compound's distinct in vivo absorption kinetics and makes it a candidate for specific formulation strategies where reduced aqueous solubility is desirable.

Solubility Formulation Science Biopharmaceutics

Higher Thermal Stability as Demonstrated by DSC Endotherm at ~193°C

Thermal analysis provides quantifiable evidence of the compound's robust solid-state properties. Differential scanning calorimetry (DSC) of tianeptine hemisulfate monohydrate reveals an endothermic transition at approximately 193°C . This data point, documented in the patent literature, confirms a well-defined crystalline form with a high thermal stability profile, which is crucial for processes involving heat stress, such as hot-melt extrusion or certain drying procedures [1].

Thermal Analysis Stability Differential Scanning Calorimetry

Validated Research and Industrial Applications of Tianeptine Hemisulfate Monohydrate


Preclinical Development of Stable, Long-Acting Oral Formulations

The combination of non-hygroscopic physical stability [1] and a pharmacokinetic profile characterized by 55% lower plasma concentrations and slower absorption [2] makes tianeptine hemisulfate monohydrate the preferred candidate for developing once-daily, extended-release oral dosage forms. Researchers can leverage these properties to design matrix tablets or multiparticulate systems that circumvent the need for the three-times-daily dosing required by tianeptine sodium, thereby improving the translational relevance and compliance potential of their models.

In Vitro Pharmacology in Cell-Based Assays Requiring Stable, Soluble Stock Solutions

For in vitro studies investigating tianeptine's molecular mechanisms—including its roles in mu-opioid receptor agonism and glutamate receptor modulation —the compound's high solubility in organic solvents like DMF (>50 mg/mL) [3] provides a distinct advantage. Researchers can prepare highly concentrated, stable stock solutions in DMF, enabling precise low-volume dosing in cell culture media while minimizing the potential for early precipitation or degradation, a significant issue with the hygroscopic sodium salt.

Long-Term Stability Studies and Reference Standard Management

The improved stability and non-hygroscopic nature of tianeptine hemisulfate monohydrate [1] are critical for laboratories and manufacturers requiring a reliable reference standard. Unlike tianeptine sodium, which is sensitive to both light and moisture and can degrade rapidly [1], the hemisulfate salt's robust solid-state properties ensure that the material maintains its chemical and physical integrity over extended storage periods. This reduces the frequency of costly re-qualification and procurement cycles, ensuring consistent and reproducible analytical results for quality control and method validation.

In Vivo Models of Depression and Anxiety Requiring Consistent Drug Exposure

Preclinical studies using rodent models of stress, depression, or anxiety benefit from the more controlled and predictable pharmacokinetic profile of tianeptine hemisulfate monohydrate. Its slower absorption and reduced peak plasma levels [2] can help mitigate behavioral confounds associated with rapid, high-amplitude pharmacokinetic fluctuations. This allows for a clearer interpretation of the compound's chronic effects on neuroplasticity endpoints, such as hippocampal dendritic remodeling, as researchers can achieve more stable target engagement over the dosing interval.

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